molecular formula C15H15NO3S B1677382 Modafinil Sulfone CAS No. 118779-53-6

Modafinil Sulfone

Cat. No. B1677382
M. Wt: 289.4 g/mol
InChI Key: ZESNOWZYHYRSRY-UHFFFAOYSA-N
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Description

Modafinil Sulfone is an achiral, oxidized metabolite of modafinil, a wakefulness-promoting agent . It is one of the two major circulating metabolites of modafinil, the other being modafinil acid . Modafinil Sulfone is also a metabolite of the modafinil prodrug, adrafinil .


Synthesis Analysis

A facile procedure has been reported to synthesize racemic modafinil and its achiral oxidized derivative (diphenylmethylsulfonyl acetamide) . The described procedure lends itself to the production of several other amides of potential interest .


Molecular Structure Analysis

Modafinil has a molecular formula of C15H15NO2S and a molecular weight of 273.35 g/mol . It is a racemic compound, meaning it consists of equal amounts of its enantiomers (mirror-image isomers) .


Chemical Reactions Analysis

Modafinil is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Metabolism is largely via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways . Modafinil sulfone is also a metabolite of armodafinil, the ®- (–)-enantiomer of modafinil, as oxidation to the sulfone removes the chiral center at the sulfur atom .


Physical And Chemical Properties Analysis

Modafinil presents itself as a white to off-white crystalline powder, with a melting point of 164-166°C . The elemental analysis for Modafinil Sulfone is %C 70.03; %H 5.84; %N 5.55; %S 12.45 .

Scientific Research Applications

Pharmacokinetics and Interactions

  • Pharmacokinetics of Modafinil and Its Metabolites : Wong et al. (1998) studied the pharmacokinetics of modafinil and its metabolites, including modafinil sulfone, in healthy males. They found that coadministration of modafinil with methylphenidate did not significantly alter the plasma concentrations of modafinil sulfone compared with administration alone (Wong et al., 1998).

Synthesis and Potential Applications

  • Synthesis and Anti-Epileptic Activity : Chatterjie et al. (2004) report a facile procedure to synthesize modafinil and its sulfone, exploring its potential anti-epileptic activity. They highlight the nontoxic nature of modafinil sulfone and its effectiveness as an anticonvulsant (Chatterjie et al., 2004).

Metabolite Analysis and Pharmacokinetics

  • Pharmacokinetics in Chinese Males : Seng et al. (2011) developed a population pharmacokinetic model for modafinil and its metabolites, including modafinil sulfone, in Chinese male adults. This model aids in understanding the disposition variability of modafinil and its metabolites (Seng et al., 2011).

Neurochemical Actions and Effects

  • Neurochemical and Cognitive Effects : Minzenberg and Carter (2008) conducted a comprehensive review of the neurochemical actions of modafinil, which may indirectly relate to modafinil sulfone as a metabolite. Their research suggests complex interactions with various neurotransmitter systems, potentially influencing cognitive functions (Minzenberg & Carter, 2008).

Analytical Techniques and Structural Analysis

  • Spectroscopic Investigations : Selvaraj et al. (2020) conducted spectroscopic and structural investigations on modafinil, offering insights that could be applicable to its sulfone derivative. Understanding the structural characteristics of these compounds can be crucial in pharmaceutical research (Selvaraj et al., 2020).

Modafinil's Influence on Transporters and Receptors

  • Influence on Dopamine and Norepinephrine Transporters : Madras et al. (2006) explored how modafinil occupies dopamine and norepinephrine transporters in vivo and modulates these transporters and trace amine activity in vitro. These findings could have implications for understanding the action of modafinil sulfone as well (Madras et al., 2006).

Enantiomer-Specific Studies

  • Pharmacokinetics of D- and L-Modafinil : Gorman (1999) developed a method for determining the pharmacokinetics of D- and L-modafinil in human plasma, which is relevant for understanding the behavior of modafinil's enantiomers and potentially its sulfone metabolite (Gorman, 1999).

Educational and Synthetic Applications

  • Microscale Synthesis for Educational Use : Aktoudianakis et al. (2006) describe a microscale synthesis of modafinil for educational purposes, highlighting the chiral sulfoxide functionality, which is a key aspect of modafinil and its sulfone derivative (Aktoudianakis et al., 2006).

Magnetic Resonance Studies

  • NMR Spectrum of Modafinil Sulfone : Jiang (2004) conducted a study on the nuclear magnetic resonance spectrum of modafinil acid and modafinil sulfone, providing valuable insights into the structural and chemical properties of these compounds (Jiang, 2004).

Safety And Hazards

Modafinil is a prescription-only medicine in the UK . It is used to treat excessive sleepiness caused by sleep apnea, narcolepsy, or shift work sleep disorder . Side effects of modafinil may include headaches, anxiety, excessive secretion by the adrenal glands, and nausea .

Future Directions

The practice of a method in the preparation of a smart drug Modafinil has proved its good applicability . The oxidation of sulfides to their corresponding sulfoxides or sulfones has been achieved using a low-cost poly(amidoamine) with a first-generation coupled phosphomolybdate hybrid as the catalyst and aqueous hydrogen peroxide as the oxidant .

properties

IUPAC Name

2-benzhydrylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNOWZYHYRSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424213
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Modafinil Sulfone

CAS RN

118779-53-6
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118779-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Modafinil sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFINIL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
SH Gorman - Journal of Chromatography B, 2002 - Elsevier
Determination of modafinil, modafinil acid and modafinil sulfone in human plasma utilizing … Determination of modafinil, modafinil acid and modafinil sulfone in human plasma utilizing …
Number of citations: 38 www.sciencedirect.com
N Chatterjie, JP Stables, H Wang… - Neurochemical research, 2004 - Springer
… Determination of modafinil, modafinil acid and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography. J. Chromatogr. …
Number of citations: 42 link.springer.com
KY Seng, L Fan, HS Lee, WP Yong… - Therapeutic drug …, 2011 - journals.lww.com
… of the modafinil to modafinil acid and modafinil sulfone based on their respective AUC (… modafinil to modafinil sulfone was based on the ratio of the AUC of modafinil sulfone to the …
Number of citations: 4 journals.lww.com
P Robertson, ET Hellriegel - Clinical pharmacokinetics, 2003 - Springer
… , two of which also included analysis for modafinil sulfone. … Both modafinil acid and modafinil sulfone were also detected … , but the concentrations of modafinil sulfone were near the lower …
Number of citations: 289 link.springer.com
YN Wong, SP King, WB Laughton… - The Journal of …, 1998 - Wiley Online Library
… , but could not be evaluated for modafinil sulfone due to plasma levels that were close to the … of modafinil, modafinil acid, modafinil sulfone, or methylphenidate enantiomers compared …
Number of citations: 105 accp1.onlinelibrary.wiley.com
D Zolkowska, M Andres-Mach, TE Prisinzano… - …, 2015 - Springer
Rationale Seizures occur when the excitability of brain circuits is not sufficiently restrained by inhibitory mechanisms. Although modafinil is reported to reduce GABA-activated currents …
Number of citations: 16 link.springer.com
P Burnat, F Robles, B Do - … of Chromatography B: Biomedical Sciences and …, 1998 - Elsevier
… 3 shows plasma concentration–time profiles of modafinil, modafinil acid and modafinil sulfone after oral administration of a therapeutic dose of modafinil (200 mg) in a healthy volunteer. …
Number of citations: 50 www.sciencedirect.com
RN Rao, DD Shinde, MVNK Talluri - Talanta, 2007 - Elsevier
A reversed-phase high-performance liquid chromatographic (RP-HPLC) method for determination and evaluation of purity of modafinil in bulk drugs using Kromasil C 18 column with …
Number of citations: 31 www.sciencedirect.com
S Willavize, J Fiedler‐Kelly, E Ludwig… - The Journal of Clinical …, 2017 - Wiley Online Library
… R-modafinil acid and modafinil sulfone23: the modafinil sulfone curve shows a substantially … in distribution or slower elimination kinetics for modafinil sulfone relative to R-modafinil acid. …
Number of citations: 5 accp1.onlinelibrary.wiley.com
YN Wong, D Simcoe, LN Hartman… - The Journal of …, 1999 - Wiley Online Library
… Modafinil sulfone levels were only quantitated in … modafinil sulfone were 8.5, 16, 18, and 22 minutes, respectively. Standard curves for modafinil, modafinil acid, and modafinil sulfone …
Number of citations: 192 accp1.onlinelibrary.wiley.com

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